molecular formula C21H21N3O2S B3587837 3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID

3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID

Cat. No.: B3587837
M. Wt: 379.5 g/mol
InChI Key: XJSDIYGWAFKVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, making it a valuable candidate for drug development and other applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of sulfur and nitrogen atoms in its structure allows it to participate in diverse chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts to enhance the reaction rate and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Properties

IUPAC Name

3-(4-anilino-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-18(26)15-8-7-11-17(14-15)24-20(27)23-19(21(24)12-5-2-6-13-21)22-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,25,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSDIYGWAFKVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=NC(=S)N2C3=CC=CC(=C3)C(=O)O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID
Reactant of Route 2
3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID
Reactant of Route 3
3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID
Reactant of Route 4
3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID
Reactant of Route 5
3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID
Reactant of Route 6
3-[(4Z)-4-(PHENYLIMINO)-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID

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